molecular formula C12H19NO4 B7557097 2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid

2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid

Cat. No.: B7557097
M. Wt: 241.28 g/mol
InChI Key: FXNXXMAOZWJMJV-UHFFFAOYSA-N
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Description

2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid is a synthetic organic compound that features a cyclopropylmethyl group, an oxane (tetrahydropyran) ring, and an aminoacetic acid moiety

Properties

IUPAC Name

2-[cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c14-11(15)8-13(7-9-1-2-9)12(16)10-3-5-17-6-4-10/h9-10H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNXXMAOZWJMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC(=O)O)C(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid typically involves multiple steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of the Oxane Ring: The oxane ring can be synthesized via the cyclization of a suitable diol or through the use of tetrahydropyranyl protecting groups.

    Coupling with Aminoacetic Acid: The final step involves coupling the cyclopropylmethyl and oxane intermediates with aminoacetic acid using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale peptide synthesizers.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxane ring or the carboxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can be used to introduce various substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance binding affinity through hydrophobic interactions, while the oxane ring and aminoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

    2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]butanoic acid: Contains a butanoic acid moiety.

    2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]pentanoic acid: Features a pentanoic acid moiety.

Uniqueness: 2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group and oxane ring provides a rigid and hydrophobic framework, while the aminoacetic acid moiety offers versatility in chemical modifications and interactions with biological targets.

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